2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid
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Overview
Description
2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with a complex structure that includes both hexylamino and p-tolylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of hexylamine with a suitable precursor, followed by the introduction of the p-tolylamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.
Industry: It can be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Hexylamino)-4-oxo-4-(phenylamino)butanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Hexylamino)-4-oxo-4-(m-tolylamino)butanoic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
2-(Hexylamino)-4-oxo-4-(p-tolylamino)butanoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(hexylamino)-4-(4-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-6-11-18-15(17(21)22)12-16(20)19-14-9-7-13(2)8-10-14/h7-10,15,18H,3-6,11-12H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQZNOBYWOVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=C(C=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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